molecular formula C18H11ClN2O2 B5733325 2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione

2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione

Cat. No. B5733325
M. Wt: 322.7 g/mol
InChI Key: MHVZEKKNIYPQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as C16 and has been studied extensively for its unique properties and mechanisms of action.

Mechanism of Action

The mechanism of action of C16 is complex and involves multiple pathways. One of the primary mechanisms of action is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. Additionally, C16 has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
C16 has been shown to exhibit potent anticancer activity in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of C16 is its potent anticancer activity against a wide range of cancer cell lines. Additionally, this compound has been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of new anticancer drugs. However, the synthesis of C16 is a complex process that requires careful control of reaction conditions and purification steps to obtain high yields and purity.

Future Directions

There are several future directions for the study of C16, including the development of new analogs with improved potency and selectivity against cancer cells. Additionally, further studies are needed to elucidate the mechanisms of action of C16 and to identify potential targets for drug development. Finally, the potential applications of C16 in other fields, such as biochemistry and pharmacology, should be explored further.

Synthesis Methods

C16 can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with isatin in the presence of a suitable catalyst. This reaction leads to the formation of the intermediate product, which is then treated with an appropriate reagent to yield the final product. The synthesis of C16 is a complex process that requires careful control of reaction conditions and purification steps to obtain high yields and purity.

Scientific Research Applications

C16 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

2-[(4-chlorophenyl)iminomethyl]-1-hydroxypyrrolo[1,2-a]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2/c19-12-5-7-13(8-6-12)20-10-11-9-16-17(22)14-3-1-2-4-15(14)21(16)18(11)23/h1-10,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVZEKKNIYPQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(N23)O)C=NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.